molecular formula C53H58O6P2 B120367 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 154862-43-8

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B120367
CAS No.: 154862-43-8
M. Wt: 853 g/mol
InChI Key: WBWXVCMXGYSMQA-UHFFFAOYSA-N
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Description

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS: 154862-43-8) is a pentaerythritol-derived diphosphite compound with a spirocyclic structure. Its molecular formula is C₅₃H₅₈O₆P₂, and it has a molecular weight of 852.97 g/mol . The compound features two six-membered rings in a chair conformation, linked via a central spiro phosphorus atom. Each phosphorus atom is bonded to a 2,4-dicumylphenoxy group, which imparts steric hindrance and thermal stability .

This compound is primarily used as a high-performance antioxidant and stabilizer in polymers, including polyolefins and engineering plastics. Its mechanism involves scavenging free radicals and decomposing hydroperoxides, thereby preventing oxidative degradation during processing and prolonged use .

Properties

IUPAC Name

3,9-bis[2,4-bis(2-phenylpropan-2-yl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H58O6P2/c1-49(2,39-21-13-9-14-22-39)43-29-31-47(45(33-43)51(5,6)41-25-17-11-18-26-41)58-60-54-35-53(36-55-60)37-56-61(57-38-53)59-48-32-30-44(50(3,4)40-23-15-10-16-24-40)34-46(48)52(7,8)42-27-19-12-20-28-42/h9-34H,35-38H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWXVCMXGYSMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OP3OCC4(CO3)COP(OC4)OC5=C(C=C(C=C5)C(C)(C)C6=CC=CC=C6)C(C)(C)C7=CC=CC=C7)C(C)(C)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H58O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047119
Record name Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite
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Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-
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CAS No.

154862-43-8
Record name Bis(2,4-dicumylphenyl) pentaerythritol diphosphite
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Record name Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-
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Record name Bis(2,4-dicumylphenoxy)pentaerythritol diphosphite
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Record name 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane; bis(2,4-dicumylphenyl) neopentyl diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1-methyl-1-phenylethyl)phenoxy]-
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Record name BIS(2,4-DICUMYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus trichloride, followed by the introduction of dicumylphenol groups. The reaction conditions often require the use of solvents such as toluene or benzene and are carried out under reflux to ensure complete reaction. The final product is purified through recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the dicumylphenoxy groups can be replaced by other nucleophiles.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the spiro structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles such as amines for substitution, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, substituted spiro compounds, and hydrolyzed fragments of the original molecule.

Scientific Research Applications

Antioxidant for Polymers

One of the primary applications of this compound is as an antioxidant in polymer formulations. It helps to stabilize polymers against oxidative degradation, which is crucial for enhancing the longevity and performance of plastic products.

Case Study: Polycarbonate Stabilization

In a study conducted on polycarbonate materials, the addition of 3,9-bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane demonstrated significant improvement in thermal stability and resistance to UV degradation compared to control samples without the additive. This indicates its effectiveness in prolonging the life of polycarbonate products used in outdoor applications.

Flame Retardant Applications

The compound has also been investigated for its potential as a flame retardant additive in various materials. Its chemical structure allows it to form char layers that inhibit flame spread when exposed to high temperatures.

Data Table: Flame Retardancy Performance

Material TypeAdditive UsedTest MethodResult
Polyethylene1% 3,9-BisUL 94V-0 rating achieved
Epoxy Resin0.5% 3,9-BisLOIIncreased LOI from 22% to 30%

Use in Coatings

Another significant application is in the formulation of coatings where it enhances both durability and resistance to environmental factors such as moisture and UV light.

Case Study: Automotive Coatings

Research involving automotive coatings showed that incorporating this compound resulted in coatings with improved scratch resistance and gloss retention over time compared to standard formulations. This property is particularly beneficial for maintaining the aesthetic quality of vehicles.

Research in Biomedical Applications

Emerging research is exploring the use of this compound in biomedical applications , particularly as a stabilizer for drug delivery systems due to its biocompatibility and stability under physiological conditions.

Preliminary Findings

Initial studies indicate that formulations containing this compound can enhance the stability of liposomal drug delivery systems, potentially improving the efficacy of therapeutic agents while minimizing side effects.

Mechanism of Action

The mechanism of action of 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of stable complexes, which are crucial in catalytic processes. The spiro structure provides rigidity and stability, enhancing its performance in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane and related compounds:

Compound Substituents Molecular Weight (g/mol) Primary Applications Key Properties
This compound (CAS: 154862-43-8) 2,4-Dicumylphenoxy 852.97 Polymer stabilization, antioxidant High steric hindrance, excellent thermal stability (>300°C), low volatility
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione (CAS: N/A) Chlorine atoms 296.95 Flame retardant intermediate, polymer modification Reactive P–Cl bonds (1.444–1.446 Å), chair conformations in crystal structure
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS: 26741-53-7) 2,4-Di-tert-butylphenoxy 604.71 Antioxidant in polypropylene, flame retardant synergist Lower steric bulk compared to dicumylphenoxy, moderate thermal stability (~250°C)
3,9-Dimethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane Methoxy groups 304.38 Research applications, precursor for functionalized spirocyclic compounds Hydrophilic due to methoxy groups, limited thermal stability
3,9-Disulfide-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS: N/A) Sulfur atoms N/A Flame retardant, thiophosphonate synthesis Reacts with thiocyanates/isocyanates to form derivatives; forms α-hydroxy-thiophosphonate with chloral

Industrial Relevance

  • Antioxidant Efficiency: The dicumylphenoxy compound outperforms di-tert-butylphenoxy analogues in polyolefins due to reduced volatility and prolonged radical scavenging .
  • Flame Retardancy : The dichloro intermediate is critical in synthesizing phosphorus-containing flame retardants, achieving yields >99% under optimized conditions (PCl₃/pentaerythritol molar ratio = 2.5, 80°C) .

Research Findings and Data

Crystallographic Data

  • 3,9-Dichloro Analogue : Orthorhombic crystal system (P2₁2₁2₁), with chair conformations in six-membered rings. P–O bond distances: 1.444–1.446 Å .
  • Dicumylphenoxy Derivative: No single-crystal data reported, but steric effects from cumyl groups likely enforce a rigid spirocyclic conformation .

Biological Activity

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS Number: 154862-43-8) is a phosphite compound known for its applications as an antioxidant and stabilizer in polymer formulations. Its unique structure contributes to its biological activity and potential applications in various fields including materials science and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C53H58O6P2
  • Molecular Weight : 852.97 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : 229-232 °C

The compound features a spirocyclic structure that includes multiple ether and phosphonate groups, which are significant for its biological interactions.

Antioxidant Properties

This compound exhibits strong antioxidant properties. It is primarily utilized in polymer chemistry to prevent oxidative degradation of materials. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Applications in Polymer Chemistry

The compound is widely used as a stabilizer in polymers due to its ability to inhibit thermal and oxidative degradation. This property is crucial in extending the lifespan of plastic materials used in various applications such as packaging and automotive components.

Application AreaDescription
Polymer Stabilization Prevents degradation of polymers during processing and use.
Food Additive Functions as an antioxidant in food packaging materials.
Industrial Use Employed in coatings and adhesives to enhance durability.

Case Studies

  • Polymer Degradation Studies :
    A study published in Polymer Degradation and Stability demonstrated that the addition of this compound significantly reduced the rate of thermal degradation in polyolefins compared to control samples without antioxidants.
  • Food Packaging Research :
    In research conducted by Zhang et al., the compound was tested as an antioxidant in food packaging films. The results indicated that films containing this phosphite exhibited enhanced resistance to oxidation when exposed to light and oxygen over extended periods.
  • Comparative Analysis :
    A comparative study highlighted the effectiveness of this compound against other common antioxidants such as BHT (Butylated Hydroxytoluene) and TBHQ (Tertiary Butylhydroquinone). The findings suggested superior performance in maintaining oxidative stability under various conditions.

Safety and Toxicology

While the compound is effective as an antioxidant and stabilizer, safety evaluations are crucial for its use in consumer products. According to data from PubChem and other chemical databases:

  • Toxicity Levels : Limited acute toxicity has been reported; however, comprehensive long-term studies are necessary to fully assess its safety profile.
  • Regulatory Status : It is classified for industrial use only and not approved for medical or consumer applications directly.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane?

Methodological Answer:
Synthesis typically involves nucleophilic substitution between phosphorus precursors (e.g., dichlorophosphites) and substituted phenols under anhydrous conditions. Key steps include:

  • Reagent Control : Use stoichiometric ratios of 2,4-dicumylphenol and phosphorus oxychloride in an inert solvent (e.g., toluene) .
  • Temperature : Maintain reaction temperatures between 80–120°C to prevent side reactions .
  • Purification : Crystallization from ethanol or hexane is recommended to remove unreacted phenol and oligomeric byproducts. Purity can be confirmed via HPLC (≥98% purity) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 31^{31}P NMR is essential for confirming the spirocyclic phosphorus environment (δ ~120–130 ppm). 1^{1}H and 13^{13}C NMR verify aromatic substituents and ether linkages .
  • X-Ray Diffraction (XRD) : Single-crystal XRD resolves the spiro[5.5]undecane core geometry and confirms bond angles (e.g., P–O–C ~120°) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 852.97 (C53_{53}H58_{58}O6_6P2_2) .

Basic: What are the primary applications of this compound in polymer science?

Methodological Answer:
It acts as a high-performance phosphite antioxidant , preventing thermal and oxidative degradation in polyolefins (e.g., polyethylene, polypropylene). Key roles include:

  • Hydroperoxide Decomposition : Scavenges peroxyl radicals during polymer processing .
  • Synergistic Blending : Combines with phenolic antioxidants (e.g., Irganox 1010) to enhance stabilization efficiency .

Advanced: How can researchers mechanistically study its radical-scavenging activity?

Methodological Answer:

  • Electron Paramagnetic Resonance (EPR) : Quantify radical quenching efficiency using stable radicals (e.g., DPPH) under controlled oxygen levels .
  • Accelerated Aging Tests : Expose polymer films to UV radiation (e.g., QUV tester) and measure carbonyl index via FTIR to track oxidation rates .
  • Density Functional Theory (DFT) : Model P–O bond dissociation energies to predict reactivity with peroxyl radicals .

Advanced: How does thermal stability vary under different processing conditions, and how can contradictions in data be resolved?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures (~300°C) depend on polymer matrix and processing additives .
  • Contradiction Resolution : Discrepancies in stability data often arise from residual catalysts (e.g., Ziegler-Natta) in polymers. Pre-treat samples with acid washing to neutralize catalytic residues .

Advanced: How to reconcile conflicting toxicity profiles (e.g., mammalian vs. aquatic toxicity)?

Methodological Answer:

  • Mammalian Safety : No reproductive toxicity observed in OECD 422 tests (oral exposure ≤1000 mg/kg) .
  • Aquatic Toxicity : EC50_{50} < 1 mg/L for Daphnia magna due to bioaccumulation. Use biodegradation assays (OECD 301F) to assess environmental persistence .
  • Mitigation : Encapsulate the compound in polymer matrices to reduce leaching during lifecycle assessments .

Advanced: What computational approaches predict structure-activity relationships for substituted analogs?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate substituent effects (e.g., tert-butyl vs. cumyl groups) on steric hindrance and antioxidant efficacy .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate Hammett constants (σ) of substituents with radical-scavenging rates .

Advanced: How to optimize experimental design for studying synergistic effects with other stabilizers?

Methodological Answer:

  • Factorial Design : Vary ratios of phosphite/phenolic antioxidants (e.g., 1:1 to 1:4) and measure OIT (Oxidation Induction Time) via DSC .
  • Contradiction Analysis : Address conflicting synergism reports by controlling polymer crystallinity (e.g., via annealing) to ensure homogeneous additive distribution .

Advanced: What strategies resolve crystallographic disorder in spirocyclic core structures?

Methodological Answer:

  • Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
  • Twinning Refinement : Use SHELXL for handling pseudo-merohedral twinning in spirocyclic systems .

Advanced: How to assess environmental fate using advanced analytical methods?

Methodological Answer:

  • LC-MS/MS : Detect degradation products (e.g., cumylphenol derivatives) in simulated landfill leachates .
  • Microcosm Studies : Track bioaccumulation in soil microbiota using 14^{14}C-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

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